molecular formula C8H8N4O3S B11988126 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone CAS No. 5351-82-6

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone

Cat. No.: B11988126
CAS No.: 5351-82-6
M. Wt: 240.24 g/mol
InChI Key: MJMFGGYKUSTJSO-ONNFQVAWSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8N4O3S and a molecular weight of 240.242 g/mol . It is known for its unique structural properties, which include a hydroxyl group, a nitro group, and a thiosemicarbazone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

The synthesis of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-Hydroxy-5-nitrobenzaldehyde and thiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone involves its interaction with biological molecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antibacterial and anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5351-82-6

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8N4O3S/c9-8(16)11-10-4-5-3-6(12(14)15)1-2-7(5)13/h1-4,13H,(H3,9,11,16)/b10-4+

InChI Key

MJMFGGYKUSTJSO-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)O

Origin of Product

United States

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